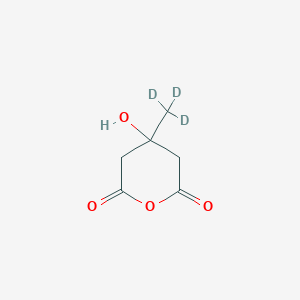
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol, abbreviated as (2R,3S,4S)-5-DMPT, is a small molecule that has a wide range of applications in the scientific research field. It is a chiral, nitrogen-containing molecule that has been used as a chiral building block in the synthesis of various bioactive compounds, including drugs and pharmaceuticals. Its unique structure, as well as its ability to form a variety of derivatives, makes it an attractive choice for researchers.
Applications De Recherche Scientifique
Methylene-linked Liquid Crystal Dimers and Twist-bend Nematic Phase
Research by Henderson & Imrie (2011) explored methylene-linked liquid crystal dimers, demonstrating their transitional properties and the formation of a twist-bend nematic phase. This study indicates the relevance of specific compound structures in creating materials with unique mesophases, which could be applicable to materials science and the development of new liquid crystal technologies. The study also highlights the importance of compound geometry in determining the elastic properties of the materials formed (Henderson & Imrie, 2011).
Surface Tensions of Perfluorocarbon-Containing Binary Liquid Mixtures
McLure, Whitfield, & Bowers (1998) discussed the surface tension of binary mixtures near critical endpoints, providing insights into the behavior of mixtures based on the surface tensions of their components. This research can be crucial for understanding how modifications to chemical structures, similar to the one , can influence the physical properties of mixtures, which has implications for the development of new materials and the study of intermolecular interactions (McLure et al., 1998).
Pentane-1,5-diol in Dermatology
Studies by Sundberg & Faergemann (2008) on pentane-1,5-diol and its comparison with other diols for use in dermatology shed light on the chemical and pharmaceutical characteristics of aliphatic diols. This research emphasizes the safety, efficacy, and the potential for drug delivery enhancement of pentane-1,5-diol, suggesting that similar compounds could have applications in pharmaceutical formulations and topical administration (Sundberg & Faergemann, 2008).
Hydrogenation of Furfural and Its Derivatives to Pentanediol
Tan et al. (2021) reviewed the hydrogenation of furfural and its derivatives to 1,2-pentanediol and 1,5-pentanediol, a process of converting biomass-derived compounds into valuable chemicals. This study highlights the potential of catalyst design and application in producing fine chemicals, suggesting avenues for the utilization of specific chemical structures in green chemistry and sustainable industrial processes (Tan et al., 2021).
Propriétés
IUPAC Name |
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFOXBJGVIUHDO-XQQFMLRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol | |
CAS RN |
3051-94-3 |
Source


|
| Record name | 3,4-Dimethylphenyl-N-D-ribitylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3051-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-xylidino-D-ribitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone](/img/structure/B137290.png)






